Cas no 1219906-66-7 (5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide)

5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide
- 5-cyclopropyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
- AKOS024519145
- 5-cyclopropyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isoxazole-3-carboxamide
- F5791-2631
- VU0521005-1
- 5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide
- 1219906-66-7
-
- インチ: 1S/C13H14N4O3S/c1-14-11(18)4-8-6-21-13(15-8)16-12(19)9-5-10(20-17-9)7-2-3-7/h5-7H,2-4H2,1H3,(H,14,18)(H,15,16,19)
- InChIKey: JSCQDKZJLJNASX-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CC2)=CC(C(NC2=NC(CC(NC)=O)=CS2)=O)=N1
計算された属性
- せいみつぶんしりょう: 306.079
- どういたいしつりょう: 306.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125A^2
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-2631-10μmol |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5791-2631-5μmol |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5791-2631-15mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5791-2631-20mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5791-2631-30mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 90%+ | 30mg |
$178.5 | 2023-05-20 | |
Life Chemicals | F5791-2631-2μmol |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5791-2631-20μmol |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5791-2631-10mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5791-2631-3mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5791-2631-4mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 4mg |
$99.0 | 2023-09-09 |
5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamideに関する追加情報
Introduction to 5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide (CAS No. 1219906-66-7)
5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1219906-66-7, belongs to a class of molecules that incorporate heterocyclic scaffolds, which are widely recognized for their role in drug discovery and development. The presence of multiple functional groups, including a cyclopropyl moiety, a methylcarbamoyl substituent, and a thiazole ring, contributes to the compound's intricate chemical profile and suggests a multifaceted interaction with biological targets.
The structural framework of 5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide is designed to optimize its pharmacological properties. The cyclopropyl group, known for its ability to enhance metabolic stability and binding affinity, is strategically positioned to interact with specific amino acid residues in protein targets. Meanwhile, the methylcarbamoyl moiety introduces a polar interaction surface that can facilitate hydrogen bonding, improving the compound's solubility and bioavailability. The thiazole ring, a common feature in bioactive molecules, is integral to the compound's pharmacophore and likely contributes to its biological activity by engaging with biological receptors or enzymes.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the potential of heterocyclic compounds. The 1,2-oxazole scaffold, present in this molecule, has been extensively studied for its role in modulating various biological pathways. Research has demonstrated that oxazole derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the thiazole ring further enhances these properties by adding another layer of structural complexity that can interact with biological targets in unique ways.
The synthesis and characterization of 5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide represent a significant advancement in medicinal chemistry. The compound's synthesis involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently.
One of the most compelling aspects of this compound is its potential therapeutic applications. Preliminary studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors involved in diseases such as cancer and inflammation. The cyclopropyl group, for instance, has been shown to enhance binding affinity by restricting conformational flexibility at key binding sites. Similarly, the methylcarbamoyl substituent can modulate interactions through hydrogen bonding networks, which are critical for achieving high selectivity.
The biological evaluation of 5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target proteins and enzymes using techniques such as enzyme inhibition assays and molecular docking simulations. These studies have provided valuable insights into the compound's mechanism of action and have identified potential lead structures for further optimization.
In vivo studies have complemented these findings by evaluating the compound's efficacy and safety in animal models. These experiments have revealed promising results regarding its ability to modulate disease-related pathways without significant side effects. The compound's favorable pharmacokinetic profile, including good solubility and metabolic stability, further supports its potential as a therapeutic agent.
The development of 5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide aligns with current trends in drug discovery aimed at identifying novel molecular entities with improved pharmacological properties. The integration of computational chemistry tools has played a crucial role in this process by enabling rapid virtual screening and optimization of candidate compounds. These tools have helped researchers identify promising lead structures more efficiently than traditional experimental approaches alone.
Future research directions for this compound include further exploration of its mechanism of action at the molecular level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be instrumental in elucidating its interactions with biological targets. Additionally, structure-based drug design approaches will be employed to optimize its binding affinity and selectivity.
The potential clinical applications of 5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide are vast. Given its promising preclinical data, it holds promise as a therapeutic agent for conditions such as cancer and inflammatory diseases. However, further clinical trials will be necessary to confirm its efficacy and safety in human populations before it can be translated into clinical practice.
In conclusion,5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-ylyl}-1,,2)-oxazole,,3)-carboxamide (CAS No. 1219906)-66)-7 is a structurally complex organic compound with significant potential as a therapeutic agent due to its unique chemical features and promising biological activities. Its development represents an important advancement in medicinal chemistry and offers new opportunities for treating various diseases.
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